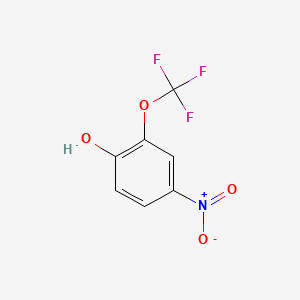

4-Nitro-2-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEILGXGOBNKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742697 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261753-93-8 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Functional Significance of Nitro and Trifluoromethoxy Groups in Aromatic Systems

The presence of both a nitro (-NO2) and a trifluoromethoxy (-OCF3) group on an aromatic ring dramatically influences the molecule's chemical behavior. The nitro group is a powerful electron-withdrawing group, a characteristic that deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This strong electron-withdrawing nature also increases the acidity of the phenolic proton. wikipedia.org

The trifluoromethoxy group is also electron-withdrawing, though its influence is more complex. beilstein-journals.orgnih.gov It significantly increases the lipophilicity of the molecule, a property that can enhance its ability to permeate biological membranes. nih.govmdpi.com The trifluoromethoxy group is also metabolically stable, making it a desirable feature in the design of pharmaceuticals and agrochemicals. mdpi.com The combination of these two functional groups in 4-Nitro-2-(trifluoromethoxy)phenol results in a molecule with a unique and valuable reactivity profile.

The Research Landscape of Substituted Phenols: a Brief Overview

Substituted phenols are a cornerstone of modern chemistry, with applications spanning from pharmaceuticals and agrochemicals to materials science. oregonstate.edu The specific properties and applications of a substituted phenol (B47542) are dictated by the nature and position of the substituents on the aromatic ring. oregonstate.edursc.org Consequently, a vast amount of research is dedicated to developing new methods for the synthesis of substituted phenols with precise control over the substitution pattern. oregonstate.edunih.govacs.org

The synthesis of highly substituted phenols, particularly those with specific regiochemistry, remains a significant challenge. oregonstate.edu Traditional methods like Friedel-Crafts alkylation often lead to a mixture of products. oregonstate.edu Modern strategies increasingly rely on directed C-H bond functionalization and cross-coupling reactions to achieve the desired substitution patterns. oregonstate.edu The development of efficient and selective methods for the synthesis of complex phenols is a vibrant area of research with broad implications for many scientific disciplines. nih.gov

4 Nitro 2 Trifluoromethoxy Phenol in the Realm of Organofluorine Chemistry

General Synthetic Routes to Trifluoromethoxyphenols

The creation of the trifluoromethoxy (-OCF3) group on a phenol (B47542) ring is a critical first step and can be accomplished through several distinct strategies.

Nucleophilic Trifluoromethoxylation Strategies

Nucleophilic trifluoromethoxylation involves the direct introduction of the -OCF3 group onto a phenol. One prominent method is the silver-mediated oxidative trifluoromethylation of phenols using nucleophilic CF3SiMe3 as the trifluoromethyl source. mdpi.com This reaction proceeds in the presence of an oxidant and is considered a straightforward approach to synthesizing trifluoromethyl ethers under mild conditions. mdpi.com

Another approach involves the use of hypervalent iodine reagents, which can facilitate the electrophilic trifluoromethylation of phenols. cas.cn Additionally, the reaction of phenols with carbon tetrachloride in the presence of hydrogen fluoride (B91410) can also yield trifluoromethoxylated products. researchgate.net A two-step procedure involving the conversion of phenols to aryl xanthates followed by treatment with newly synthesized imidazolium (B1220033) methylthiocarbonothioyl salts offers another route to aryl trifluoromethyl ethers under mild conditions. escholarship.org

Precursor-Based Syntheses of Phenols with Trifluoromethoxy Moieties

An alternative to direct trifluoromethoxylation is the synthesis of trifluoromethoxyphenols from precursors already containing the trifluoromethyl group. A common strategy involves the reaction of a trifluoromethyl-substituted halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then converted to the corresponding phenol via hydrogenolysis. google.comepo.org This indirect approach is particularly useful for synthesizing phenols that are otherwise difficult to prepare. google.comepo.org

For instance, 4-(trifluoromethoxy)phenol (B149201) can be synthesized by reacting 4-hydroxyphenol with a suitable trifluoromethylating agent. ontosight.ai The resulting trifluoromethoxyphenol serves as a crucial building block for more complex molecules. ontosight.ai

Introduction of Nitro Functionality onto Trifluoromethoxyphenol Scaffolds

Once the trifluoromethoxyphenol scaffold is in place, the next step is the introduction of a nitro group (-NO2) at the desired position.

Direct Nitration Reactions

Direct nitration of trifluoromethoxyphenols is a common method to introduce the nitro group. The trifluoromethoxy group is known to be stable to normal chemical transformations, including nitration, and typically directs the incoming nitro group to the ortho and para positions. sci-hub.se The nitration of aromatic compounds is a fundamental reaction in organic synthesis, often employing a mixture of concentrated nitric acid and sulfuric acid. byjus.com The reaction conditions, such as temperature, are crucial to control the extent of nitration and avoid the formation of multiple nitro-substituted products. byjus.com For phenols, regioselective mono-nitration can be achieved under mild conditions using reagents like copper(II) nitrate (B79036) trihydrate. researchgate.net The hydroxyl group of the phenol is a strong activating group, directing the nitration to the ortho and para positions. askfilo.com

Indirect Nitration Pathways via Intermediate Transformations

In some cases, direct nitration may not be feasible or may lead to undesired isomers. An indirect pathway involves starting with a precursor that already contains a nitro group and then constructing the trifluoromethoxyphenol moiety. For example, one could start with a nitrated chlorobenzene (B131634), introduce the trifluoromethoxy group, and then perform subsequent reactions. google.com Another indirect route involves the manipulation of a directing group. For instance, a chlorobenzene can be nitrated ortho to the chloro group, which increases its lability for hydrolytic replacement to form a phenol. The nitro group can then be removed through reduction, diazotization, and replacement of the diazo group with hydrogen. google.comepo.org

Multi-Step Syntheses of Complex Molecules Incorporating this compound Units

The this compound unit is a key building block in the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. nih.gov These multi-step syntheses often involve the strategic coupling of the this compound moiety with other molecular fragments.

For example, in the synthesis of certain antiparasitic quinolones, a diaryl ether can be formed through a copper-mediated Ullmann reaction between 4-trifluoromethoxyphenol and an appropriate bromo-substituted aromatic ester. nih.gov The resulting diaryl ether can then undergo further transformations, such as cyclization, to form the final quinolone structure. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound is contingent upon the careful optimization of reaction parameters to maximize yield and purity while minimizing the formation of byproducts. The primary synthetic route involves the electrophilic nitration of 2-(trifluoromethoxy)phenol. Research into the synthesis of structurally analogous compounds, such as 4-Nitro-2-(trifluoromethyl)phenol, provides significant insights into effective optimization strategies. Key areas of focus include the choice of nitrating agent, temperature control, and the application of modern synthetic technologies like microwave irradiation and continuous flow processing.

Detailed research findings have demonstrated that conventional and advanced methodologies can be tailored to enhance synthetic outcomes.

Conventional Nitration Methods: The classic approach to nitrating phenolic compounds involves the use of a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For the closely related synthesis of 4-Nitro-2-(trifluoromethyl)phenol, specific conditions have been optimized to achieve high yields.

Nitrating Agent: A 1:3 molar ratio of concentrated nitric acid to sulfuric acid is employed. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile.

Temperature Control: Maintaining a low reaction temperature, typically between 0–5°C, is critical. This minimizes the occurrence of side reactions, such as the formation of dinitro derivatives or oxidative degradation of the phenol ring, which are more prevalent at higher temperatures.

Workup and Purification: The reaction is typically quenched by pouring the mixture into ice water, which precipitates the crude product. Subsequent extraction with a suitable organic solvent, like ethyl acetate, followed by recrystallization, yields the purified product with reported yields in the range of 78–82%.

Microwave-Assisted Synthesis: To accelerate reaction times and improve efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Studies on the nitration of 2-(trifluoromethyl)phenol (B147641) have shown significant improvements over conventional heating methods. Irradiating the substrate with a nitric acid/sulfuric acid mixture at 100°C for just 15 minutes resulted in an 89% yield. This represents a substantial reduction in reaction time and a notable increase in yield compared to traditional protocols that may require several hours of heating.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Starting Material | 2-(Trifluoromethyl)phenol | 2-(Trifluoromethyl)phenol |

| Reagents | HNO₃/H₂SO₄ | HNO₃/H₂SO₄ |

| Temperature | 0–5°C | 100°C |

| Reaction Time | Not specified, but typically hours | 15 minutes |

| Yield | 78–82% | 89% |

Continuous Flow Technology: For industrial-scale production, continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Research on the continuous flow nitration of trifluoromethoxybenzene (TFMB), a precursor to the trifluoromethoxy-phenol scaffold, highlights the key parameters that can be optimized. acs.org In these systems, reactants are continuously pumped through a microchannel or tube reactor, allowing for precise control over reaction conditions.

Systematic investigation in a microchannel reactor revealed that parameters such as temperature, residence time, and the concentration of sulfuric acid have a significant impact on the conversion of the starting material. acs.org Notably, product selectivity was found to be most sensitive to the reaction temperature. acs.org This technology enables superior management of the exothermic nature of nitration, reducing risks associated with thermal runaway and improving the consistency of the product quality.

| Investigated Parameter | Effect on Reaction |

|---|---|

| Temperature | Significant effect on conversion and product selectivity |

| Residence Time | Significant effect on conversion |

| Sulfuric Acid Strength | Significant effect on conversion |

| Flow Rate | Significant effect on conversion |

The optimization of these conditions—whether in batch, microwave-assisted, or continuous flow setups—is crucial for developing a robust, efficient, and high-yielding synthesis of this compound for research and industrial applications.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. askfilo.commasterorganicchemistry.com Conversely, the nitro (-NO2) and trifluoromethoxy (-OCF3) groups are deactivating groups, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. askfilo.comvanderbilt.edu

Nucleophilic Substitution Reactions Directed by Electron-Withdrawing Groups

The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of a leaving group. thieme-connect.com

While the hydroxyl group itself is not a typical leaving group in SNAr reactions, its presence influences the reactivity. More commonly, derivatives of this compound, where the hydroxyl group is converted to a better leaving group or where another leaving group is present on the ring, would undergo SNAr. For example, a halogenated derivative could readily react with nucleophiles. The strong electron-withdrawing capacity of the trifluoromethoxy group, in particular, enhances the susceptibility of the ring to nucleophilic attack.

Reduction Chemistry of the Nitro Group: Formation of Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH2), yielding 4-amino-2-(trifluoromethoxy)phenol (B6599539). This transformation is a common and important reaction in organic synthesis, as aromatic amines are valuable intermediates for pharmaceuticals, agrochemicals, and dyes. lookchem.comunimi.it

A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method. unimi.itprepchem.com This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. prepchem.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or metal-based reductions such as iron in acidic media (Béchamp reduction), can also be effective. unimi.itescholarship.org The choice of reducing agent and reaction conditions can be crucial to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups. researchgate.net The resulting 4-amino-2-(trifluoromethoxy)phenol is a documented and useful chemical intermediate. lookchem.comgoogle.comgoogle.com

| Reagent/Catalyst | Conditions | Product | Reference |

| H2, Pd/C | - | 4-amino-2-(trifluoromethyl)phenol | |

| H2, PtO2 | Hydrogenation at 50 psig | 2-amino-4-(trifluoromethyl)phenol | prepchem.com |

| NaBH4, Catalyst | Mild conditions | 4-amino-2-(trifluoromethoxy)phenol | escholarship.org |

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation. Oxidation of phenols can lead to a variety of products, including quinones, which are a class of compounds with two carbonyl groups in a six-membered ring. smolecule.comsmolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The presence of the electron-withdrawing nitro and trifluoromethoxy groups can influence the oxidation potential of the phenol and the stability of the resulting products. Catalytic oxidation processes using metal complexes, such as cobalt or copper phthalocyanines, have also been investigated for the oxidation of substituted phenols. researchgate.net

Coupling Reactions and Metal-Catalyzed Transformations

The phenolic hydroxyl group and the aromatic ring of this compound and its derivatives can participate in various metal-catalyzed coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the hydroxyl group can be used in etherification reactions, such as the Mitsunobu reaction or Williamson ether synthesis, to couple with other molecules. acs.orgnih.gov The aromatic ring, particularly if halogenated, can undergo classic cross-coupling reactions like the Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination. acs.orgnih.govmdpi.com These reactions typically employ palladium, copper, or other transition metal catalysts. acs.orgnih.gov For example, 4-(trifluoromethoxy)phenol has been used in Mitsunobu reactions to form ether linkages. acs.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Mitsunobu Reaction | Alcohol, 4-(trifluoromethoxy)phenol | DEAD, PPh3 | Ether | acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd catalyst, Base | Biaryl | acs.orgnih.gov |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Pd/Cu catalyst, Base | Arylalkyne | acs.orgnih.gov |

Intramolecular Rearrangement Mechanisms Involving Trifluoromethoxide Species

While direct intramolecular rearrangement of the trifluoromethoxy group on the phenolic ring of this compound itself is not a commonly reported reaction, mechanistic studies on related systems provide insights into the potential behavior of trifluoromethoxide species. Research on the OCF3-migration in N-(trifluoromethoxy)-N-aniline derivatives has shown that the reaction can proceed through a heterolytic cleavage of the N–OCF3 bond to form a short-lived ion pair. nih.govrsc.org This is followed by a rapid intramolecular recombination to form a C–OCF3 bond. nih.govrsc.org

Crossover experiments have demonstrated the intramolecular nature of this rearrangement, as no products from the exchange of the trifluoromethoxy group between different molecules were observed. nih.govrsc.org The stability of the intermediate nitrenium ion, influenced by the electronic nature of the substituents on the aryl ring, plays a critical role in the reaction rate. nih.govrsc.org Electron-withdrawing groups on the aryl ring slow down the reaction, while electron-donating groups accelerate it. nih.govrsc.org These findings suggest that any potential intramolecular rearrangement involving the trifluoromethoxide group would be highly dependent on the electronic environment of the molecule.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Nitro 2 Trifluoromethoxy Phenol

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of -NO2 and -OCF3 Groups

FT-IR spectroscopy is instrumental in confirming the presence of the nitro (-NO2) and trifluoromethoxy (-OCF3) groups in 4-Nitro-2-(trifluoromethoxy)phenol. The nitro group typically exhibits characteristic asymmetric and symmetric stretching vibrations. In aromatic nitro compounds, the asymmetric stretching vibration of the NO2 group is generally observed in the range of 1500-1560 cm⁻¹, while the symmetric stretching appears around 1335-1370 cm⁻¹. For instance, in a structurally related compound, 3,5-Bis(4nitro-2-trifluoromethylphenoxy)phenol, the nitro group gives characteristic absorption bands at 1530 cm⁻¹ (asymmetric stretching) and 1354 cm⁻¹ (symmetric stretching). researchgate.net Another related molecule, 1-nitro-4-(trifluoromethoxy) benzene (B151609), shows its C-N stretching vibration at 1200 cm⁻¹ in the FTIR spectrum. niscair.res.in

The trifluoromethoxy group (-OCF3) also has distinct vibrational modes. The C-F stretching vibrations are typically strong and appear in the region of 1100-1200 cm⁻¹. cdnsciencepub.com In substituted trifluoromethyl benzenes, a strong band near 1330 cm⁻¹ is often assigned to the C-CF3 stretching mode. ias.ac.in The insertion of an oxygen atom between the CF3 group and the benzene ring, as in the -OCF3 group, can influence the coupling of vibrational modes. nih.govacs.org

A study on 4-(trifloromethoxy) phenol (B47542) using FT-IR spectroscopy recorded spectra in the 4000–400 cm⁻¹ region, which, in conjunction with computational analysis, provides a detailed understanding of the vibrational modes. researchgate.net

Table 1: Characteristic FT-IR Vibrational Modes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NO₂ | Asymmetric Stretch | 1500-1560 |

| -NO₂ | Symmetric Stretch | 1335-1370 |

| -OCF₃ | C-F Stretch | 1100-1200 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For nitrophenol isomers, characteristic Raman peaks can be used for identification. For example, p-nitrophenol shows a distinct Raman peak at 1333 cm⁻¹ corresponding to the symmetric stretching vibration of the nitro group. spectroscopyonline.com In the case of 1-nitro-4-(trifluoromethoxy) benzene, FT-Raman spectra have been recorded in the 3500-50 cm⁻¹ range, allowing for a comprehensive vibrational analysis when compared with theoretical calculations. niscair.res.in For 4-(trifloromethoxy) phenol, FT-Raman spectra have been documented in the 3500-100 cm⁻¹ region, aiding in the detailed assignment of vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within this compound.

¹H and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. In a similar compound, 4-Nitro-2-(trifluoromethyl)phenol, the ¹H NMR spectrum in DMSO-d₆ shows a triplet at δ 8.19 ppm, a singlet at δ 7.82 ppm, and a singlet for the hydroxyl proton at δ 10.39 ppm. The ¹³C NMR spectrum of the same compound exhibits peaks at 122.5 ppm (attributed to the CF₃ group), 148.2 ppm (for the carbon attached to the NO₂ group), and 155.9 ppm (for the carbon bearing the -OH group). For various nitrophenols, ¹H and ¹³C NMR spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆, with chemical shifts reported relative to a standard. semanticscholar.org

Table 2: Representative NMR Chemical Shifts for a Related Compound (4-Nitro-2-(trifluoromethyl)phenol)

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | DMSO-d₆ | 10.39 (s, OH), 8.19 (t, J = 1.6 Hz, 1H), 7.82 (s, 1H) |

¹⁹F NMR Spectroscopy for Trifluoromethoxy Group Analysis

Fluorine-19 (¹⁹F) NMR is particularly crucial for characterizing the trifluoromethoxy group. The chemical shift of the ¹⁹F nuclei is highly sensitive to the local electronic environment. nih.gov The trifluoromethyl group generally produces a singlet in the ¹⁹F NMR spectrum, and its chemical shift can be influenced by solvent and substrate topology. dovepress.com For instance, in 2-(trifluoromethyl)phenol (B147641), the ¹⁹F NMR spectrum in CDCl₃ shows a singlet at -61.16 ppm. rsc.org In a derivative, 1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene, the ¹⁹F NMR in CDCl₃ shows a signal at -82.1 ppm. rsc.org The chemical shifts in ¹⁹F NMR are typically referenced against CFCl₃. colorado.edu

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of this compound upon ionization. The molecular ion peak confirms the molecular formula of the compound. For 4-Nitro-2-(trifluoromethyl)phenol, the molecular weight is 207.11 g/mol , and its monoisotopic mass is 207.014327 g/mol . epa.gov High-resolution mass spectrometry (HRMS) is used to validate the exact molecular weight and fragmentation patterns.

The fragmentation of related nitrophenols often involves the loss of the nitro group (NO₂) or other small neutral molecules. The fragmentation pattern of silylated 4-nitrosophenol, for example, shows characteristic ions that help in elucidating the structure. researchgate.net For 4-Nitro-3-(trifluoromethyl)phenol, mass spectrometry data, including GC-MS and MS-MS, are available in databases like PubChem, showing characteristic peaks that aid in its identification. nih.gov The analysis of fragmentation patterns helps in confirming the substitution pattern on the aromatic ring.

Electronic Absorption Spectroscopy (UV-Vis): Electronic Transitions and Conjugation Effects

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet and visible light by this compound induces transitions of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The specific wavelengths of absorption (λmax) and their intensities are dictated by the molecule's electronic system, which is heavily influenced by the substituent groups on the aromatic ring.

The electronic spectrum of this compound is primarily shaped by the phenolic chromophore, which is significantly modified by the presence of the electron-withdrawing nitro (–NO₂) group and the trifluoromethoxy (–OCF₃) group. The benzene ring itself exhibits characteristic absorptions, but these are shifted and intensified by the substituents. The key electronic transitions are typically π → π* transitions, associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the benzene ring. researchgate.net

The nitro group, being a powerful electron-withdrawing group, extends the conjugation of the π-system through resonance. This effect lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted phenol. acs.org The presence of the nitro group often leads to a strong absorption band at wavelengths longer than 280 nm. For instance, the related compound 4-nitrophenol (B140041) shows an absorption maximum around 317 nm in neutral solution, which shifts to approximately 400 nm in basic solution upon formation of the phenolate (B1203915) ion. researchgate.net This large shift is due to the increased electron-donating ability of the negatively charged oxygen, which enhances conjugation with the nitro group. researchgate.net

The table below summarizes typical UV-Vis absorption data for related nitrophenols, which provides a basis for understanding the spectrum of this compound.

| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 4-Nitro-3-(trifluoromethyl)phenol | 95% Ethanol (B145695) | 290 | 14700 | nih.gov |

| 4-Nitro-3-(trifluoromethyl)phenol | 1% NaOH | 300, 395 | 4650, 13130 | nih.gov |

| 4-Nitrophenol | Water (basic) | ~400 | Not specified | researchgate.net |

| 4-Nitrophenol Complex | Water | 432 | Not specified | researchgate.net |

X-ray Diffraction Studies: Elucidation of Solid-State Molecular and Crystal Structures

Studies on derivatives, such as Schiff bases formed from substituted nitrophenols, offer a clear picture of the molecular architecture. nih.goviucr.orgnih.govresearchgate.net For example, the crystal structure of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol contains the key trifluoromethoxy and nitro-substituted phenolic moiety. researchgate.net In such structures, the benzene ring is typically planar. The trifluoromethoxy group's conformation and the planarity with respect to the aromatic ring are critical features.

Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are common in the crystal packing of such planar aromatic compounds. nih.govresearchgate.net These interactions, where the electron-rich π systems overlap, contribute significantly to the stability of the crystal structure. The centroid-to-centroid distances of these interactions are typically in the range of 3.6 to 3.8 Å. nih.gov

The table below presents crystallographic data for a closely related compound, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol nih.gov | 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol iucr.org |

| Chemical Formula | C₁₄H₈BrF₃N₂O₃ | C₁₅H₁₁F₃N₂O₄ |

| Molecular Weight | 389.12 | 340.26 |

| Crystal System | Monoclinic | Trigonal |

| Space Group | P2₁/c | R-3 |

| a (Å) | 7.3596 (5) | 33.0327 (16) |

| b (Å) | 16.4625 (10) | 33.0327 (16) |

| c (Å) | 11.2599 (6) | 7.1523 (3) |

| β (°) ** | 94.955 (5) | 120 |

| Volume (ų) ** | 1359.12 (14) | 6758.7 (5) |

| Z (molecules/cell) | 4 | 18 |

| Temperature (K) | 123 | 296 |

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds like this compound. Given its polarity and aromatic nature, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used method.

A typical HPLC method for this compound would employ a reversed-phase (RP) column, such as a C18 or C8 column. rsc.orgsielc.com In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. For this compound, a common mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. rsc.orgsielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and reproducible retention times.

Detection is typically achieved using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., in the 280-400 nm range). The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. Purity is assessed by detecting the presence of any other peaks in the chromatogram, which would correspond to impurities or degradation products. wdh.ac.id For instance, HPLC analysis has been used to confirm the purity of related synthetic products, achieving purities of over 92%. google.com

Gas Chromatography (GC) could also be a viable method, particularly for assessing volatility and checking for volatile impurities. However, the relatively low volatility and polar nature of a phenol might require derivatization to a more volatile species (e.g., by silylation) to achieve good chromatographic performance.

The table below outlines a hypothetical, representative HPLC method for the analysis of this compound based on standard practices for similar analytes.

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at a λmax of the compound (e.g., ~290 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Theoretical and Computational Chemistry Studies of 4 Nitro 2 Trifluoromethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic structure, geometry, and spectroscopic properties of 4-Nitro-2-(trifluoromethoxy)phenol.

Geometry Optimization and Molecular Structure Elucidation (DFT, HF, MP2)

Interactive Data Table: Calculated Geometrical Parameters for a Phenolic Compound Analogous to this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O(H) | 1.365 | C-C-O(H) = 120.5 | H-O-C-C = 0.0 |

| C-N | 1.478 | O-N-O = 124.8 | C-C-N-O = 180.0 |

| C-O(CF3) | 1.359 | C-O-C(F3) = 118.2 | C-C-O-C(F3) = 90.0 |

| O-H | 0.963 | ||

| N=O | 1.221 | ||

| C-F | 1.332 |

Vibrational Frequency Analysis and Spectral Correlation

Vibrational frequency analysis, often performed at the same level of theory as geometry optimization, provides theoretical infrared (IR) and Raman spectra. researchgate.netniscair.res.in These calculated spectra can be compared with experimental FT-IR and FT-Raman data to assign vibrational modes to specific functional groups. researchgate.netniscair.res.in For instance, the characteristic stretching frequencies of the O-H, N-O (from the nitro group), and C-F (from the trifluoromethyl group) bonds can be identified. niscair.res.in In aromatic nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. niscair.res.in The calculated vibrational frequencies are often scaled to improve agreement with experimental values. researchgate.net

Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Nitro-Trifluoromethyl Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3400 | ~3450 | Phenolic hydroxyl group |

| N-O asym. stretch | ~1530 | ~1540 | Nitro group |

| N-O sym. stretch | ~1350 | ~1360 | Nitro group |

| C-F stretch | ~1180 | ~1190 | Trifluoromethyl group |

| C=C stretch | ~1600 | ~1610 | Aromatic ring |

Electronic Structure and Reactivity Descriptors: HOMO-LUMO Energy Gaps, Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify the electrophilic and nucleophilic sites, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). researchgate.net This is valuable for predicting how the molecule will interact with other reagents. researchgate.net

Interactive Data Table: Calculated Electronic Properties for a Related Phenolic Compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Thermodynamic Properties and Conformational Stability

Computational methods can also be used to calculate thermodynamic properties such as heat capacity, entropy, and enthalpy over a range of temperatures. acs.orgresearchgate.net These calculations are based on the vibrational frequencies and molecular geometry. Furthermore, the relative stabilities of different conformers (spatial arrangements of atoms) can be determined by comparing their calculated total energies. researchgate.net For phenolic compounds, the orientation of the hydroxyl group and other substituents can lead to different conformers with varying stabilities. acs.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving trifluoromethylated compounds, DFT calculations can be used to explore potential reaction pathways, such as single electron transfer (SET) followed by radical formation or direct nucleophilic attack. acs.org By calculating the activation energies for different steps, the most likely reaction mechanism can be identified. nih.gov For instance, in the context of trifluoromethoxylation reactions, computational studies have been used to understand the cleavage of the N-OCF₃ bond and the subsequent migration of the OCF₃ group. nih.gov These studies can reveal whether the reaction proceeds through a radical or an ionic intermediate. nih.gov

Solvent Effects and Continuum Models in Electronic and Energetic Calculations

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum models, such as the Polarizable Continuum Model (PCM), are often used in computational chemistry to account for the effects of a solvent on the electronic structure and energetics of a molecule. tandfonline.commdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant. Studies have shown that solvent polarity can affect properties like the HOMO-LUMO energy gap, dipole moment, and the stability of different tautomers. mdpi.comresearchgate.net For example, polar solvents can stabilize charge separation and influence the electronic transitions within the molecule. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Theoretical and computational investigations into the non-linear optical (NLO) properties of a molecule provide valuable insights into its potential for applications in optoelectronic technologies. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict molecular hyperpolarizabilities, which are key indicators of a material's NLO response.

For the specific compound, this compound, a comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies focused on the theoretical prediction of its non-linear optical properties. While research exists on the NLO properties of various substituted phenols, nitrophenols, and compounds containing trifluoromethyl or trifluoromethoxy groups, no dedicated computational analysis for this compound could be located. nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.comrsc.orgfountainjournals.comworldscientific.com

The general approach for such a study would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Calculation of NLO Properties: Computing key parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.govresearchgate.netresearchgate.net These calculations are often performed using various DFT functionals and basis sets to ensure the reliability of the predictions. researchgate.nettandfonline.com

Structure-Property Relationship Analysis: Analyzing how the specific arrangement of the nitro (-NO2), trifluoromethoxy (-OCF3), and hydroxyl (-OH) groups on the phenol (B47542) ring influences the NLO response. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, trifluoromethoxy) groups is a common feature in molecules designed for NLO applications, as this can lead to significant intramolecular charge transfer and enhance hyperpolarizability.

Without specific computational data for this compound, it is not possible to provide detailed research findings or data tables on its predicted NLO properties. Further theoretical research would be required to elucidate the specific NLO characteristics of this compound.

Derivatives, Analogs, and Structure Property Relationships in the Context of 4 Nitro 2 Trifluoromethoxy Phenol

Design and Synthesis of Chemically Modified Analogs

The synthesis of analogs of 4-Nitro-2-(trifluoromethoxy)phenol often involves multi-step reaction sequences, starting with commercially available precursors. A common strategy involves the nitration of a substituted phenol (B47542), followed by the introduction of the trifluoromethoxy group, or vice versa.

One synthetic approach to a related compound, 2-nitro-4-(trifluoromethyl)phenol (B1329497), involves the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide (B78521) in dimethyl sulfoxide. prepchem.com This method highlights a general strategy for introducing a hydroxyl group onto a nitrated and halogenated benzene (B151609) ring. The synthesis of more complex analogs, such as those incorporating a phenoxy linkage, can be achieved through nucleophilic aromatic substitution by reacting 2-nitro-4-(trifluoromethyl)phenol with a suitable chloromethyl benzoate (B1203000) derivative in the presence of a base like potassium carbonate.

In the context of developing new therapeutic agents, analogs of this compound have been synthesized and evaluated for their biological activity. For instance, a series of novel racemic analogs of a nitroimidazooxazine compound were prepared, featuring modifications to the core structure. nih.govacs.org These syntheses often employed a Mitsunobu reaction, where 4-(trifluoromethoxy)phenol (B149201) was reacted with a protected alcohol to form an ether linkage. nih.govacs.org

The following table provides an overview of some synthesized analogs and their starting materials:

| Analog | Key Starting Materials | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)chlorobenzene, Sodium hydroxide | Nucleophilic aromatic substitution | prepchem.com |

| (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b] prepchem.comacs.orgoxazine | Orthogonally diprotected triol, 4-(Trifluoromethoxy)phenol, 2-Bromo-4-nitroimidazole | Mitsunobu reaction, Iodination, Ring closure | nih.govacs.org |

| 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate | 2-Nitro-4-(trifluoromethyl)phenol, 2-Chlorophenol, 4-(Chloromethyl)benzoic acid | Nucleophilic aromatic substitution, Esterification |

Influence of Substituent Position on Electronic and Steric Properties

The positions of the nitro and trifluoromethoxy groups on the phenol ring significantly dictate the electronic and steric characteristics of this compound and its analogs. The nitro group, being a strong electron-withdrawing group, and the trifluoromethoxy group, also electron-withdrawing, collectively reduce the electron density of the aromatic ring. mdpi-res.com This electronic modification influences the acidity of the phenolic hydroxyl group and the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

In the broader context of substituted phenols, the relative positions of functional groups are known to have a profound impact on their chemical and physical properties. For example, in a study of trifluoromethyl-substituted phenols, the position of the trifluoromethyl group was a key determinant of the compound's reactivity. google.com Similarly, the placement of a nitro group can confer distinct electronic effects on an aromatic ring, influencing its interactions.

Investigation of Electron-Withdrawing Effects of Nitro and Trifluoromethoxy Groups on Aromatic Systems

The nitro (NO₂) and trifluoromethoxy (OCF₃) groups are potent electron-withdrawing groups that significantly impact the electronic properties of aromatic systems. mdpi-res.com The nitro group withdraws electron density through both inductive and resonance effects, while the trifluoromethoxy group primarily exerts a strong inductive effect due to the high electronegativity of the fluorine atoms.

The combined electron-withdrawing power of these two groups in this compound has several important consequences:

Increased Acidity of the Phenolic Proton: The electron-withdrawing groups stabilize the corresponding phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the phenolic hydroxyl group compared to phenol itself.

Activation towards Nucleophilic Aromatic Substitution: The significant reduction in electron density on the aromatic ring makes it more susceptible to attack by nucleophiles. This property is often exploited in the synthesis of derivatives where the nitro group or a halogen at another position is displaced.

Modification of Reactivity: The electron-deficient nature of the aromatic ring deactivates it towards electrophilic substitution reactions.

The electron-withdrawing nature of these substituents is a key consideration in the design of molecules for various applications. For instance, in the development of energetic materials, the inclusion of nitro and trifluoromethyl groups can enhance detonation properties. researchgate.net In medicinal chemistry, these groups can modulate a compound's binding affinity to target proteins and influence its pharmacokinetic profile. d-nb.info

A comparison of the electron-withdrawing strength of different substituents is often quantified using Hammett substituent constants (σ). Both the nitro and trifluoromethoxy groups have positive σ values, indicating their electron-withdrawing nature.

Stereochemical Considerations and Enantioselective Synthesis of Chiral Analogs

When the core structure of this compound is incorporated into larger molecules containing chiral centers, stereochemistry becomes a critical aspect. The spatial arrangement of atoms can have a profound impact on the biological activity of a compound, as different enantiomers or diastereomers may interact differently with chiral biological macromolecules such as enzymes and receptors.

The synthesis of specific stereoisomers, known as enantioselective synthesis, is a major focus in modern organic and medicinal chemistry. For analogs of this compound, several strategies have been employed to achieve high levels of stereocontrol.

One notable example is the synthesis of chiral nitroimidazooxazine derivatives. nih.govacs.org In this work, an orthogonally diprotected triol was used as a chiral starting material to synthesize both the (R) and (S) enantiomers of a racemic ether. The synthesis involved a key Mitsunobu reaction with 4-(trifluoromethoxy)phenol, followed by a series of steps to construct the heterocyclic ring system. nih.govacs.org The stereochemistry of the final product was dictated by the stereochemistry of the initial chiral triol.

Another approach to introducing chirality is through asymmetric catalysis. For example, the Sharpless asymmetric epoxidation and dihydroxylation reactions have been utilized to create chiral building blocks for the synthesis of complex molecules. These methods allow for the creation of specific enantiomers with high enantiomeric excess (ee).

The following table summarizes key aspects of stereochemical control in the synthesis of related chiral compounds:

| Chiral Analog Type | Method of Stereochemical Control | Key Features | Reference |

|---|---|---|---|

| Nitroimidazooxazine derivatives | Use of a chiral starting material (orthogonally diprotected triol) | Synthesis of both (R) and (S) enantiomers. | nih.govacs.org |

| Chiral α-trifluoromethyl amines | Catalytic enantioselective approaches | Direct methods for creating chiral centers bearing a trifluoromethyl group. | nih.gov |

| Chiral sulfinyl compounds | Asymmetric oxidation of prochiral sulfides | Use of chiral catalysts to induce enantioselectivity. | acs.org |

Synthetic Utility and Applications in Materials Science

Role as an Intermediate in Multi-Step Organic Synthesis

4-Nitro-2-(trifluoromethoxy)phenol serves as a versatile building block in multi-step organic synthesis. The reactivity of its functional groups can be selectively exploited to construct a variety of molecular architectures. The trifluoromethoxy group enhances properties such as metabolic stability and lipophilicity in target molecules, making intermediates containing this group highly sought after, particularly in the creation of pharmaceuticals and agrochemicals. google.com

The synthetic value of this compound lies in the distinct reactivity of its components:

Phenolic Hydroxyl Group (-OH): This group is nucleophilic and can readily participate in etherification and esterification reactions.

Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution reactions. Crucially, the nitro group can be chemically reduced to form an amino group (-NH₂), which is a key precursor for creating amides, ureas, and heterocyclic systems.

Aromatic Ring: The benzene (B151609) ring provides a stable scaffold that can undergo further substitution reactions if required.

The strategic placement of these groups allows for controlled, sequential reactions. For instance, the hydroxyl group can be used as a handle to attach the molecule to another scaffold, while the nitro group is reserved for later-stage conversion into an amine, enabling the introduction of new functionalities. This staged approach is fundamental in multi-step synthesis, where protecting and deprotecting functional groups can be avoided by leveraging their inherent reactivity. General processes for producing nitrophenol derivatives highlight their importance as intermediates for physiologically active compounds, including pharmaceuticals. google.com

Contributions to the Synthesis of Specialty Chemicals

The structure of this compound makes it an ideal precursor for a range of specialty chemicals, particularly those used in the life sciences sector. Trifluoromethyl- and trifluoromethoxy-substituted phenols are known intermediates in the preparation of herbicides and other agrochemicals. google.com The combination of a nitro group and a trifluoromethoxy group on a phenol (B47542) ring is a common motif in molecules designed for biological activity.

Agrochemicals: Related structures, such as trifluoromethylphenyl nitrophenyl ethers, have been developed as potent herbicides. google.com The synthesis of these complex ethers often involves the reaction of a substituted nitrophenol with another aromatic ring. Furthermore, an isomer, 4-Nitro-3-(trifluoromethyl)phenol, is the active ingredient in a lampricide used to control parasitic sea lamprey populations in the Great Lakes, demonstrating the utility of this class of compounds in specialized agricultural and environmental applications. nih.gov

Pharmaceuticals: While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its parent compound, 4-(trifluoromethoxy)phenol (B149201), is recognized as an important intermediate in pharmaceutical manufacturing. biosynth.com For example, derivatives of 4-(trifluoromethoxy)phenol have been investigated for their potential as anti-tuberculosis agents. biosynth.com The introduction of a nitro group, as in this compound, provides a synthetic handle for further elaboration, often by reduction to an amine, which is a common step in the synthesis of active pharmaceutical ingredients (APIs). A recent review of bioactive molecules highlights the development of a compound for treating visceral leishmaniasis, which features a 2-nitro-6-[4-(trifluoromethoxy)phenoxy] moiety, underscoring the relevance of this chemical scaffold. mdpi.com

The table below summarizes examples of specialty chemicals synthesized from or related to the structural class of this compound.

| Class of Specialty Chemical | Specific Example/Target Molecule | Role of the Nitrophenol Intermediate |

| Agrochemicals (Herbicides) | Trifluoromethylphenyl Nitrophenyl Ethers google.com | Acts as a key building block, providing one of the aromatic rings and the nitro functionality. |

| Agrochemicals (Pesticides) | 4-Nitro-3-(trifluoromethyl)phenol (Lampricide) nih.gov | This isomer is the final active molecule, not an intermediate. |

| Pharmaceuticals | (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b] google.comsigmaaldrich.cnoxazine mdpi.com | The trifluoromethoxyphenoxy portion is a key structural component, likely derived from a trifluoromethoxyphenol intermediate. |

| Pharmaceuticals | Anti-tuberculosis agents biosynth.com | The non-nitrated parent compound, 4-(trifluoromethoxy)phenol, is a known precursor. |

Applications in Advanced Materials Development (e.g., Coatings, Polymers)

While the primary documented utility of this compound is as an intermediate for specialty chemicals, its functional groups offer significant potential for applications in materials science, particularly in the synthesis of high-performance polymers. The incorporation of fluorine-containing moieties like the trifluoromethoxy group into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and dielectric properties.

Potential in Polymer Synthesis: The compound's functional groups could allow it to be used as a monomer in several types of polymerization reactions:

Polyethers and Polyesters: The phenolic hydroxyl group can react with alkyl halides or acyl chlorides to form ether or ester linkages, respectively. This could allow for its incorporation into the backbone of polyethers or polyesters.

Polyamides and Polyimides: Following the reduction of the nitro group to an amine (creating 4-Amino-2-(trifluoromethoxy)phenol), the resulting diamine could be polymerized with diacid chlorides or dianhydrides to produce high-performance polyamides and polyimides. These classes of polymers are known for their exceptional thermal stability and mechanical strength. Research on structurally similar nitrophenoxy phenols has shown their utility as precursors for aromatic diamines, which are then used to synthesize Poly(ether ether ketone amide)s (PEEKAs) with high glass transition temperatures (252–302 °C).

The table below outlines potential polymerization pathways for this compound or its derivatives.

| Polymer Class | Required Functional Group | Potential Co-Monomer | Key Properties Conferred |

| Polyethers | Phenolic -OH | Dihaloalkane | Thermal stability, chemical resistance |

| Polyesters | Phenolic -OH | Diacyl Chloride | Thermal stability, mechanical strength |

| Polyamides | Amino (-NH₂) (after reduction of -NO₂) | Diacyl Chloride | High-temperature resistance, durability |

| Polyimides | Amino (-NH₂) (after reduction of -NO₂) | Dianhydride | Superior thermal and oxidative stability, excellent dielectric properties |

Coatings and Resins: The phenolic hydroxyl group also suggests a potential role in the synthesis of specialty resins, such as modified phenol-formaldehyde resins. The incorporation of the trifluoromethoxy group could yield coatings with enhanced hydrophobicity (water repellency) and improved resistance to chemical degradation and weathering.

Environmental Chemistry and Degradation Pathways of Nitro Substituted Trifluoromethoxyphenols

Environmental Fate and Persistence of Fluorinated Aromatic Compounds

The environmental persistence of fluorinated aromatic compounds is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. This stability makes many organofluorine compounds resistant to natural degradation processes. wikipedia.org

Heavily fluorinated chemicals, particularly perfluorinated compounds, are known to be highly persistent in the environment, leading to bioaccumulation. societechimiquedefrance.fr Consequently, residues of various fluorinated organic compounds are frequently detected in surface waters and biological samples. societechimiquedefrance.fr The stability of these compounds means they can be transported over long distances, becoming global contaminants. wikipedia.org

While the trifluoromethoxy (-OCF₃) group in 4-Nitro-2-(trifluoromethoxy)phenol contributes to its persistence, the nitrophenol portion of the molecule is more susceptible to degradation. Nitrophenols are known to enter the environment through industrial manufacturing and processing, and as breakdown products of certain pesticides. llojibwe.org Although considered persistent, nitrophenols are known to undergo degradation in the environment. tidjma.tntidjma.tn

A compound structurally similar to the subject of this article, 3-trifluoromethyl-4-nitrophenol (TFM), is used as a lampricide in the Great Lakes region. acs.orgusgs.gov Studies on TFM provide valuable insight into the likely environmental fate of this compound. TFM is known to be susceptible to both photolytic and microbial degradation. usgs.gov However, its persistence can be influenced by environmental conditions such as water depth, residence time, and sunlight exposure, with many systems showing minimal degradation, allowing the compound to reach larger bodies of water untransformed. nih.gov

| Structural Feature | Influence on Persistence | Environmental Implication |

|---|---|---|

| Trifluoromethoxy (-OCF₃) Group | High stability due to strong C-F bonds. wikipedia.org | Contributes to overall persistence and resistance to degradation. |

| Nitrophenol Moiety | Susceptible to photolysis and microbial degradation. llojibwe.orgcdc.gov | Provides pathways for environmental breakdown. |

| Aromatic Ring | Generally stable but can be cleaved by specific microbial enzymes. mdpi.com | Ring cleavage is a critical step for complete mineralization. |

Degradation Mechanisms in Aquatic and Terrestrial Environments

The degradation of this compound in the environment is expected to proceed through several mechanisms, primarily photolysis in aquatic environments and biodegradation in both soil and water.

Photodegradation: In surface waters where sunlight can penetrate, photolysis is a significant degradation pathway for nitrophenols. cdc.gov The half-life of nitrophenols in fresh water due to photolysis can range from one to eight days. cdc.gov For the related compound TFM, studies have shown it undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA). acs.org The rate of this photodegradation and the yield of products like TFA are highly dependent on factors such as pH and the specific substitution pattern on the phenol (B47542) ring. acs.orgcollectionscanada.ca For instance, the photolytic half-life of TFM at a wavelength of 365 nm was found to be 91.7 hours at pH 7, yielding 17.8% TFA. acs.org

Biodegradation: Microbial activity is a key driver for the degradation of nitrophenols in both aquatic and terrestrial systems. llojibwe.orgcdc.gov The process can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria can utilize nitrophenols as a source of carbon and nitrogen. cswab.org The initial step often involves monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, which can lead to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage. mdpi.com However, the presence of the trifluoromethoxy group may hinder these enzymatic attacks, a common challenge with fluorinated compounds. nih.govnih.gov

Anaerobic Degradation: In anaerobic environments, such as deep soil or sediments, the primary degradation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). mdpi.com Studies on TFM have shown that under low oxygen conditions in sediment-water systems, it is reduced to 3-trifluoromethyl-4-aminophenol. cdnsciencepub.com This reduction of the nitro group is a critical first step, as the resulting aromatic amines are generally less toxic and more amenable to further degradation. mdpi.com The half-life for 4-nitrophenol (B140041) (the non-fluorinated analogue) in topsoil can be about one to three days under aerobic conditions and around 14 days under anaerobic conditions. cdc.gov

| Compound | Environment | Degradation Process | Estimated Half-Life | Reference |

|---|---|---|---|---|

| Nitrophenols | Fresh Water | Photolysis | 1 - 8 days | cdc.gov |

| Nitrophenols | Sea Water | Photolysis | 13 - 139 days | cdc.gov |

| 4-Nitrophenol | Top-soil (Aerobic) | Biodegradation | 1 - 3 days | cdc.gov |

| 4-Nitrophenol | Top-soil (Anaerobic) | Biodegradation | ~14 days | cdc.gov |

| 3-trifluoromethyl-4-nitrophenol (TFM) | Water (pH 7) | Photolysis (365 nm) | 91.7 hours | acs.org |

| 3-trifluoromethyl-4-nitrophenol (TFM) | Sediment-Water System | Biodegradation | Disappeared in 1 - 4 weeks | usgs.gov |

Identification and Analysis of Environmental Transformation Products

Identifying the transformation products of fluorinated compounds like this compound is crucial for a complete environmental risk assessment, as these products can also be persistent and toxic. However, this identification presents significant analytical challenges.

Standard methods like liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) are commonly used, but they may fail to account for a significant portion of fluorinated byproducts. researchgate.net To achieve a more complete picture, a combination of techniques is often necessary. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for identifying and quantifying all fluorinated products in a sample without the need for authentic standards, as the ¹⁹F nucleus provides a distinct signal for each unique fluorine environment. researchgate.netdntb.gov.uascholaris.ca Combining ¹⁹F NMR with LC-HRMS allows for more accurate matching of identified masses with fluorinated structures. researchgate.net

For the related compound TFM, the primary reductive degradation product has been identified as 3-trifluoromethyl-4-aminophenol. cdnsciencepub.com Photodegradation studies of TFM have identified trifluoroacetic acid (TFA) as a key transformation product. acs.orgcollectionscanada.ca TFA is known to be extremely persistent in the environment. collectionscanada.ca Other potential transformation products of nitrophenols include catechols and hydroquinones under aerobic conditions, and aminophenols under anaerobic conditions. cdc.gov The cleavage of the trifluoromethoxy group could also potentially release fluoride (B91410) ions, which can be monitored as an indicator of degradation. usgs.gov

| Analytical Technique | Application | Identified/Potential Products |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of polar organic compounds. nih.govresearchgate.net | Aminophenols, Catechols, Hydroquinones |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized compounds. nih.govmersin.edu.tr | Derivatized acids and phenols |

| Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) | Identification and quantification of all fluorinated compounds. researchgate.netdntb.gov.ua | Trifluoroacetic acid (TFA), Parent compound, other fluorinated intermediates |

| Ion-Selective Electrode (ISE) | Measurement of inorganic fluoride (F⁻) concentration. cdc.gov | Fluoride ions |

Historical Context and Future Research Directions

Evolution of Research on Nitro- and Trifluoromethoxy-Substituted Aromatic Compounds

The study of 4-Nitro-2-(trifluoromethoxy)phenol is built upon two extensive and historically significant branches of organic chemistry: nitroaromatic compounds and organofluorine chemistry, specifically aryl trifluoromethyl ethers.

Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.govnih.govasm.org Their history is intertwined with the development of synthetic dyes, polymers, pesticides, and explosives. nih.govnih.govasm.org The strong electron-withdrawing nature of the nitro group makes these compounds highly reactive and imparts unique electronic properties, which has also made them mainstays in pharmaceutical development. nih.govscielo.br Over the past three decades, several nitroaromatic drugs have received FDA approval, highlighting their continued relevance. scielo.br However, the widespread use and production of nitroaromatics have also led to environmental contamination, prompting significant research into their biodegradation and potential toxicity. nih.govnih.govasm.org

Parallel to this, the field of fluorinated aromatic compounds has seen remarkable growth. The trifluoromethoxy (-OCF₃) group, in particular, is of increasing interest in life science research. beilstein-journals.org It is often considered a "super-halogen" due to its strong electron-withdrawing properties and high lipophilicity, which can enhance the metabolic stability and bioavailability of drug candidates. beilstein-journals.orgresearchgate.net The first aryl trifluoromethyl ethers were synthesized in 1955 by L. Yagupol'skii from substituted anisoles using harsh chlorination and fluorination sequences. nih.gov For many years, the difficulty and danger associated with these methods limited the exploration of -OCF₃ substituted compounds. nih.govnih.gov The last few decades have seen a surge in research focused on developing milder and more efficient methods for their synthesis, leading to a more than doubling of known structures with an -OCF₃ substituent between 2004 and 2007 alone. nih.govmdpi.com

The convergence of these two fields allows for the creation of highly functionalized molecules like this compound, which combines the potent electronic effects of the nitro group with the unique physicochemical properties of the trifluoromethoxy group. A pertinent example of this convergence is the use of 4-(trifluoromethoxy)phenol (B149201) as a key building block in the synthesis of new nitro-containing drug candidates for treating visceral leishmaniasis. acs.orgnih.gov This demonstrates the modern strategy of combining well-established functional groups to develop novel molecules with highly specific and desirable properties.

Emerging Methodologies for Synthesis and Characterization of Complex Fluorinated Phenols

The synthesis and analysis of polysubstituted phenols, especially those containing fluorine, have been significantly advanced by modern chemical techniques.

Synthesis: Traditional methods for synthesizing phenols, such as nucleophilic aromatic substitution, often suffer from harsh reaction conditions and limited scope. nih.gov Emerging strategies offer greener, more efficient, and more selective alternatives.

Ipso-hydroxylation of Arylboronic Acids: This method provides a mild and highly efficient route to substituted phenols from readily available arylboronic acids, often using green solvents like ethanol (B145695) with short reaction times. nih.gov

C-H Bond Functionalization: The direct oxidation of C-H bonds on an aromatic ring to form a hydroxyl group is a highly atom-economical approach. However, controlling chemo- and regioselectivity—ensuring the reaction occurs at the desired position without affecting other parts of the molecule—remains a significant challenge. researchgate.netrsc.org

For the specific introduction of the trifluoromethoxy group onto a phenol (B47542), research has moved away from hazardous reagents like HF-pyridine. nih.gov Modern methods include:

Oxidative Desulfurization-Fluorination: This two-step process involves converting the phenol to a xanthate intermediate, which is then treated with milder fluorinating agents like XtalFluor-E to yield the aryl trifluoromethyl ether. nih.govmdpi.com

Direct O-Trifluoromethylation: Reagents such as hypervalent iodine compounds (e.g., Togni reagents) and electrophilic fluorinating agents (e.g., Selectfluor) allow for the direct conversion of phenols and alcohols to their trifluoromethoxy derivatives under relatively mild conditions. mdpi.commdpi.com

Catalytic Methods: The use of photoredox, transition metal, and electrochemical catalysis is a growing area, enabling fluorination with high selectivity and functional group tolerance. mdpi.commdpi.com

Characterization: A suite of advanced analytical techniques is essential for confirming the structure and purity of complex fluorinated phenols.

Nuclear Magnetic Resonance (NMR): NMR is a cornerstone technique. While ¹H and ¹³C NMR are standard, ¹⁹F-NMR is particularly crucial for verifying the successful incorporation of fluorine and for characterizing the electronic environment of the fluorinated group. nih.govacs.orgmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and fragmentation patterns, confirming the identity of the target compound and any byproducts. acs.orgnih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is widely used to separate the components of a reaction mixture and to assess the purity of the final product. nih.gov

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and melting point of the compound. nih.govmdpi.com

Prospective Research Avenues and Challenges in the Chemistry of this compound

The unique substitution pattern of this compound presents both opportunities for future research and significant chemical challenges.

Prospective Research Avenues: The combination of a strong electron-withdrawing nitro group, a lipophilic and metabolically stable trifluoromethoxy group, and a reactive phenolic hydroxyl group makes this molecule a highly valuable intermediate or building block.

Medicinal Chemistry: The compound is a prime candidate for use in the synthesis of novel therapeutic agents. The trifluoromethoxy moiety can enhance a drug's ability to cross biological membranes and resist metabolic breakdown, while the nitro and phenol groups provide handles for further chemical modification. ontosight.ai Its structure is analogous to precursors used in developing treatments for diseases like visceral leishmaniasis, suggesting its potential in creating new libraries of bioactive compounds for screening. acs.orgnih.gov

Agrochemicals: Similar to its potential in pharmaceuticals, the compound could serve as a precursor for new herbicides and fungicides. Fluorinated and nitrated aromatic compounds are cornerstones of the agrochemical industry. datastringconsulting.com

Materials Science: The distinct electronic properties conferred by the nitro and trifluoromethoxy substituents could be exploited in the design of new polymers, dyes, or other specialty materials with unique optical or physical characteristics.

Challenges: Despite its potential, the synthesis and use of this compound are not without difficulty.

Synthetic Selectivity: The synthesis of a tri-substituted benzene (B151609) ring with a specific orientation of functional groups is a fundamental challenge in organic chemistry. Achieving the 1-hydroxy, 2-trifluoromethoxy, 4-nitro arrangement without the formation of other isomers requires carefully designed and controlled multi-step synthetic routes, which can be inefficient and expensive. researchgate.netrsc.org

Chemoselectivity in Reactions: The molecule possesses multiple reactive sites. The phenol is acidic and nucleophilic, the nitro group can be reduced to an amine, and the aromatic ring itself can undergo further substitution. When using this compound as an intermediate, controlling reactions to modify only one functional group while leaving the others untouched (chemoselectivity) is a significant hurdle that must be overcome to use it effectively in multi-step syntheses.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-nitro-2-(trifluoromethoxy)phenol in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.

- Avoid inhalation by working in a fume hood or using a respirator compliant with local regulations.

- In case of fire, employ dry powder or CO₂ extinguishers; avoid water jets due to potential toxic gas release (e.g., HF, NOₓ) .

- Store in a cool, dry, ventilated area, segregated from incompatible substances .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer :

- Nitration of 2-(trifluoromethoxy)phenol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to ensure regioselectivity.

- Purify via recrystallization (e.g., ethanol/water) and confirm regiochemistry via NMR or X-ray crystallography .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm).

- Characterize via ¹H/¹³C/¹⁹F NMR and FT-IR spectroscopy; compare peaks with literature data (e.g., nitro group C-N stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Challenges include disorder in the trifluoromethoxy group and thermal motion artifacts.

- Use SHELXL for refinement: apply restraints/constraints for CF₃-O group geometry and anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties compared to non-fluorinated analogs?

- Methodological Answer :

- The CF₃O group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution.

- Quantify via density functional theory (DFT): calculate electrostatic potential maps (e.g., Gaussian 16) and compare Hammett σ constants with methoxy/nitro analogs .

Q. What methodologies mitigate side reactions during nitro-to-amine reduction in this compound?

- Methodological Answer :

- Optimize reducing agents (e.g., catalytic hydrogenation vs. Fe/HCl) to minimize over-reduction or dehalogenation.

- Monitor intermediates via TLC (silica gel, hexane/ethyl acetate) or GC-MS. Isolate the amine product via acid-base extraction (pH ~5–6) .

Q. How can spectroscopic discrepancies in derivatives of this compound be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.